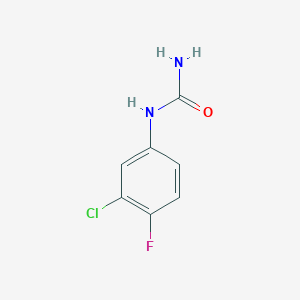

(3-氯-4-氟苯基)脲

描述

“(3-Chloro-4-fluorophenyl)urea” is a chemical compound with the molecular formula C7H6ClFN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .

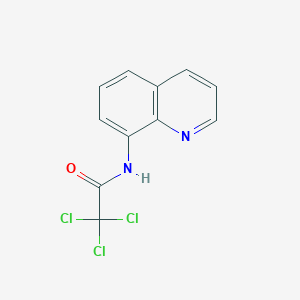

Synthesis Analysis

The synthesis of compounds similar to “(3-Chloro-4-fluorophenyl)urea” has been described in various studies . For instance, a compound named “1-(7-aminoquinoxalin-2-yl)-3-(3-chloro-4-fluorophenyl) urea (10d)” was synthesized via the reduction of another compound with SnCl 2.2H 2 O .

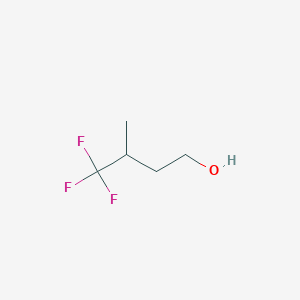

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-fluorophenyl)urea” can be represented by the linear formula C7H6ClFN2O . The compound has a molecular weight of 299.134 .

科学研究应用

抗真菌活性

(Mishra, Singh, & Wahab, 2000) 探讨了与 (3-氯-4-氟苯基)脲相关的化合物的抗真菌特性。他们合成了各种衍生物,并比较了它们对特定真菌的杀真菌作用,将结果与所测试化合物的结构特征相关联。

杀虫剂中的晶体结构

(Jeon, Kang, Lee, & Kim, 2014) 的研究检查了氟苯脲的晶体结构,氟苯脲是一种与 (3-氯-4-氟苯基)脲密切相关的苯甲酰脲杀虫剂。该研究提供了对该化合物分子结构和相互作用的见解。

抗惊厥剂

(Amir, Ahsan, & Ali, 2010) 研究了 (3-氯-4-氟苯基)取代的氨基甲酸酯的合成,考察了它们作为新型抗惊厥剂的潜力。这项研究突出了这些化合物治疗惊厥的治疗应用。

牛皮癣治疗

(Li 等人,2016) 的研究重点是识别治疗牛皮癣的有效抑制剂,包括 (3-氯-4-氟苯基)脲的衍生物。这些化合物在动物模型中显示出显着的抗牛皮癣作用。

中枢神经系统药物

(Rasmussen 等人,1978) 的研究探索了 N-芳基-N'-(1-甲基-2-吡咯烷基)脲,即 (3-氯-4-氟苯基)脲的衍生物,以了解其抗焦虑和肌肉松弛特性。这项研究有助于理解中枢神经系统药物。

除草剂研究

(Gardner, Pilgram, Brown, & Bozarth, 1985) 的研究调查了 N-环丙基-N'-(2-氟苯基)脲在谷物高粱中作为选择性除草剂的用途,提供了对此类化合物的农业应用的见解。

血管生成中的分子成像

(Ilovich 等人,2008) 合成了基于 N-苯基-N'-{4-(4-喹啉氧基)苯基}脲骨架的 VEGFR-2/PDGFR 双重抑制剂,以用作血管生成研究中的 PET 生物标记。这突出了此类化合物在分子成像中的作用。

未来方向

Future research directions could involve further exploration of the potential applications of “(3-Chloro-4-fluorophenyl)urea” and similar compounds. For instance, compounds with similar structures have been studied for their potential as inhibitors of EGFR, a protein associated with several disorders .

作用机制

Target of Action

Compounds with similar structures, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .

Mode of Action

For instance, Gefitinib, a tyrosine kinase inhibitor, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

For example, Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain human carcinoma cells .

Pharmacokinetics

The molecular weight of the compound is 18859 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

For example, 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC50 values, indicating their potential as inhibitors .

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIOBGQOUSRSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608151 | |

| Record name | N-(3-Chloro-4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343247-57-4 | |

| Record name | N-(3-Chloro-4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

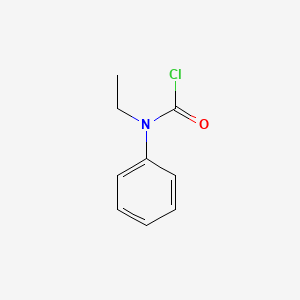

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

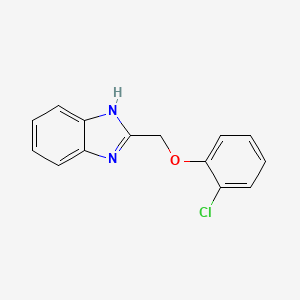

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)

![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)

![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)